molecular formula C15H16N2O3S B6416007 6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol CAS No. 1261895-25-3

6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol

Cat. No.: B6416007
CAS No.: 1261895-25-3
M. Wt: 304.4 g/mol
InChI Key: SOZGVUDGCUEKOA-UHFFFAOYSA-N
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Description

6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol is a complex organic compound that features a pyridine ring substituted with a phenyl group bearing a pyrrolidin-1-ylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine ring, followed by the introduction of the phenyl group and subsequent sulfonylation and pyrrolidine substitution. Key steps include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the phenyl group: This step often involves electrophilic aromatic substitution reactions.

    Sulfonylation: The phenyl group is sulfonylated using reagents like sulfonyl chlorides under basic conditions.

    Pyrrolidine substitution: The final step involves the nucleophilic substitution of the sulfonyl group with pyrrolidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group can form strong interactions with active sites, inhibiting or modulating the activity of the target. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide
  • N-(Pyridin-2-ylmethyl)acetamide hydrochloride
  • N-(2-{2-Oxo-3-[phenyl(2-propynylamino)methyl]-1-pyrrolidinyl}ethyl)acetamide

Uniqueness

6-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-3-ol is unique due to its specific combination of a pyridine ring with a pyrrolidin-1-ylsulfonyl-substituted phenyl group. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

6-(4-pyrrolidin-1-ylsulfonylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-13-5-8-15(16-11-13)12-3-6-14(7-4-12)21(19,20)17-9-1-2-10-17/h3-8,11,18H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZGVUDGCUEKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692800
Record name 6-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-25-3
Record name 6-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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